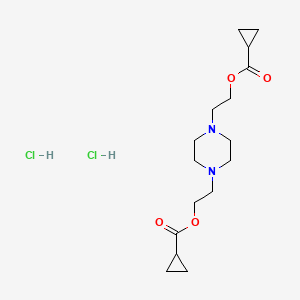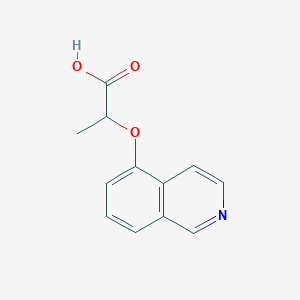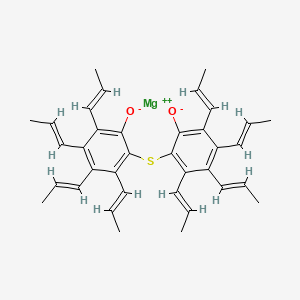
Magnesium thiobis(tetrapropenylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium thiobis(tetrapropenylphenolate) is a chemical compound with the molecular formula C36H40MgO2S and a molecular weight of 561.0716 g/mol . It is known for its unique structure, which includes magnesium coordinated with thiobis(tetrapropenylphenolate) ligands. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium thiobis(tetrapropenylphenolate) typically involves the reaction of magnesium salts with thiobis(tetrapropenylphenolate) ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of magnesium thiobis(tetrapropenylphenolate) often involves large-scale synthesis using high-purity starting materials and optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Magnesium thiobis(tetrapropenylphenolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species .
Scientific Research Applications
Magnesium thiobis(tetrapropenylphenolate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Mechanism of Action
The mechanism of action of magnesium thiobis(tetrapropenylphenolate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to magnesium thiobis(tetrapropenylphenolate) include:
- Magnesium bis(phenolate)
- Magnesium bis(thiophenolate)
- Magnesium bis(tetraphenylphenolate)
Uniqueness
Magnesium thiobis(tetrapropenylphenolate) is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
68974-78-7 |
|---|---|
Molecular Formula |
C36H40MgO2S |
Molecular Weight |
561.1 g/mol |
IUPAC Name |
magnesium;2-[2-oxido-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenyl]sulfanyl-3,4,5,6-tetrakis[(E)-prop-1-enyl]phenolate |
InChI |
InChI=1S/C36H42O2S.Mg/c1-9-17-25-27(19-11-3)31(23-15-7)35(33(37)29(25)21-13-5)39-36-32(24-16-8)28(20-12-4)26(18-10-2)30(22-14-6)34(36)38;/h9-24,37-38H,1-8H3;/q;+2/p-2/b17-9+,18-10+,19-11+,20-12+,21-13+,22-14+,23-15+,24-16+; |
InChI Key |
HDGPYJDXJPCDAI-ZKPHHARPSA-L |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1/C=C/C)[O-])SC2=C(C(=C(C(=C2[O-])/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C)/C=C/C.[Mg+2] |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1C=CC)[O-])SC2=C(C(=C(C(=C2[O-])C=CC)C=CC)C=CC)C=CC)C=CC)C=CC.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
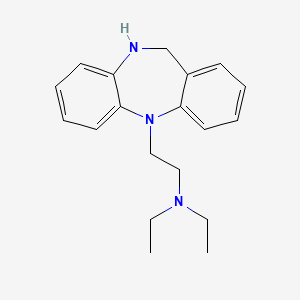

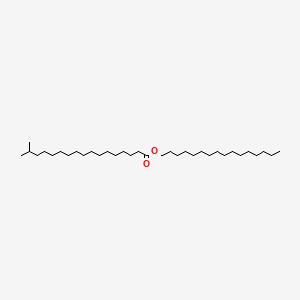
![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
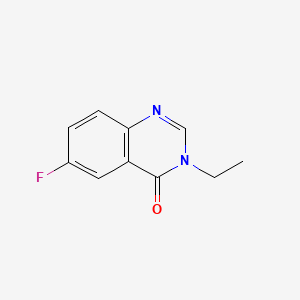
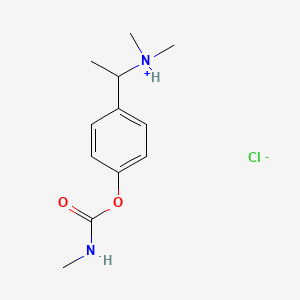
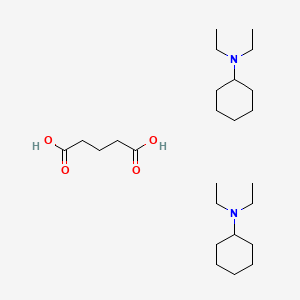
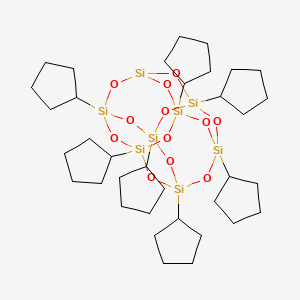
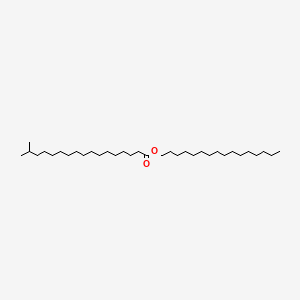
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13776056.png)
